Phenylthiourea

Tyrosinase inhibition Melanogenesis Enzyme kinetics

Phenylthiourea (PTU, CAS 103-85-5) is the gold-standard competitive tyrosinase inhibitor (Ki=0.21 μM) for melanogenesis studies—7,500-fold more potent than unsubstituted thiourea. The thiourea sulfur is structurally mandatory for active-site copper chelation; substitution with oxygen (phenylurea) abolishes activity, making PTU irreplaceable for reproducible on-target pigment reduction in B16 cells, zebrafish embryos, and TAS2R38 genetic taste assays. Also inhibits dopamine-β-hydroxylase and serves as a thiazole building block. ≥98% purity ensures defined, reproducible dose-response curves. Select PTU for validated mechanism, not off-target variability.

Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
CAS No. 103-85-5
Cat. No. B091264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylthiourea
CAS103-85-5
SynonymsPhenylthiocarbamide
Phenylthiourea
Molecular FormulaC7H8N2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)N
InChIInChI=1S/C7H8N2S/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10)
InChIKeyFULZLIGZKMKICU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
In water, 2.47X10+3 mg/L at 25 °C
Soluble in 400 parts cold water, 17 parts boiling water
Soluble in ethanol and sodium hydroxide

Phenylthiourea (CAS 103-85-5) 103-85-5: Procurement-Grade Tyrosinase Inhibitor for Melanogenesis Research and Genetic Taste Studies


Phenylthiourea (PTU, Phenylthiocarbamide, CAS 103-85-5) is an organosulfur thiourea derivative containing a phenyl ring [1]. It functions primarily as a competitive inhibitor of tyrosinase (EC 1.14.18.1), the rate-limiting enzyme in melanin biosynthesis, and also exhibits activity as a dopamine-β-hydroxylase inhibitor [2]. Due to a common polymorphism in the TAS2R38 bitter taste receptor gene, its taste perception is bimodally distributed in human populations, making it a classic tool in genetic studies [3]. This evidence guide focuses on the quantifiable differentiation of Phenylthiourea from its closest structural and functional analogs to support informed scientific procurement.

Why Phenylthiourea (CAS 103-85-5) Cannot Be Substituted by Unsubstituted Thiourea or Phenylurea in Critical Applications


Substituting Phenylthiourea with unsubstituted thiourea or phenylurea is not scientifically valid due to fundamental differences in potency and mechanism of action. While thiourea itself shows weak tyrosinase inhibitory activity with IC50 values in the millimolar range, the addition of the phenyl ring in Phenylthiourea enhances potency by approximately 7,500-fold, yielding a Ki of 0.21 μM . Furthermore, the sulfur atom in the thiourea moiety is critical for copper chelation at the enzyme's active site; replacement with oxygen as in phenylurea significantly alters or abolishes inhibitory activity against tyrosinase, as demonstrated by structure-activity relationship (SAR) studies showing that N-hydroxy-N'-phenylurea analogues exhibit distinct and often reduced potency compared to their thiourea counterparts [1]. These quantifiable differences mandate precise compound selection in experimental design.

Phenylthiourea (103-85-5): Quantitative Differentiation Evidence Guide for Procurement


Phenylthiourea Exhibits Nanomolar Potency Against Tyrosinase, Outperforming Unsubstituted Thiourea by Orders of Magnitude

Phenylthiourea demonstrates a Ki of 0.21 μM for tyrosinase in an L-DOPA oxidation assay . In stark contrast, unsubstituted thiourea exhibits weak tyrosinase inhibition with an IC50 of 1.568 mM (1,568 μM), indicating that the phenyl substitution is critical for potency [1].

Tyrosinase inhibition Melanogenesis Enzyme kinetics

Phenylthiourea Directly Inhibits Tyrosinase to Block Melanogenesis in B16 Cells, Unlike 1,3-Diaryl Thiourea Analogs

In a head-to-head structure-activity relationship (SAR) study, Phenylthiourea (1a) and its analogs were evaluated for both tyrosinase inhibition and melanogenesis in B16 melanoma cells [1]. The study found that the inhibitory activity of 1-phenylthioureas on melanogenesis was parallel to their inhibition of tyrosinase, confirming a direct on-target effect. Critically, 1,3-diaryl or 1-phenyl-3-alkylthioureas (e.g., 2a-k) were identified as melanogenic inhibitors that did not inhibit tyrosinase, indicating a different, off-target mechanism of action [1].

Melanogenesis B16 melanoma Cellular activity

Phenylthiourea is a Dopamine-β-Hydroxylase Inhibitor, a Secondary Pharmacological Activity Absent in Phenylurea Analogs

Phenylthiourea is a well-documented inhibitor of dopamine-β-hydroxylase (DBH), the enzyme that converts dopamine to norepinephrine [1]. This activity is a hallmark of thiourea derivatives and is attributed to their ability to chelate the copper cofactor in the enzyme's active site. This specific pharmacological action is absent in the phenylurea class of compounds, which lack the critical sulfur atom for strong copper coordination [2].

Dopamine-β-hydroxylase Neurochemistry Off-target activity

Bimodal Taste Perception: Phenylthiourea as a Genetically-Validated Tool Differentiated from Non-Bitter Analogs

The ability to taste the bitterness of Phenylthiourea is a classic Mendelian trait, with human populations exhibiting a clear bimodal distribution of 'tasters' and 'non-tasters' [1]. In a study of 320 healthy Chinese college students, 65.00% exhibited medium sensitivity, 20.94% high sensitivity, and 14.06% were insensitive to PTC bitterness [2]. This trait is strongly linked to specific polymorphisms (rs713598, rs1726866, rs10246939) in the TAS2R38 bitter taste receptor gene [2]. This property is unique to PTC and its close analog 6-n-propylthiouracil (PROP), and is not shared by the vast majority of other research compounds, including unsubstituted thiourea or phenylurea.

Genetics Taste perception TAS2R38

Solubility Profile of Phenylthiourea Enables High-Concentration Stock Solutions in DMSO, a Practical Advantage Over Less Soluble Analogs

Phenylthiourea exhibits high solubility in DMSO (up to 30 mg/mL or ~197 mM), allowing for the preparation of concentrated stock solutions . This is a practical advantage over less soluble structural analogs like certain 1,3-diaryl thioureas, which may precipitate at lower concentrations in aqueous assay buffers. Its solubility in ethanol is also high (15-30 mg/mL), though it is insoluble in water, a common property among this compound class .

Solubility Formulation In vitro assay

Extreme Acute Oral Toxicity of Phenylthiourea (LD50 3 mg/kg in Rats) Mandates Stringent Handling, a Critical Differentiator from Less Toxic Alternatives

Phenylthiourea is classified as extremely toxic with an acute oral LD50 of 3 mg/kg in rats [1]. This is a crucial differentiator from less acutely toxic tyrosinase inhibitors like Kojic Acid (oral LD50 in mice reported as >2000 mg/kg) [2] or Arbutin. Its toxicity is attributed to its potent enzyme inhibition and potential metabolic conversion to aniline derivatives. It is also a skin sensitizer (Risk Statement R43) and fatal if swallowed (H300) [1].

Toxicology Safety Handling

Phenylthiourea (CAS 103-85-5): Optimal Research and Industrial Applications


In Vitro and In Vivo Studies of Melanogenesis and Pigmentation Biology

Phenylthiourea is the reference standard inhibitor for studying melanogenesis in cell culture (e.g., B16 melanoma cells) and model organisms (e.g., zebrafish embryos). Its direct inhibition of tyrosinase with a Ki of 0.21 μM provides a well-defined on-target mechanism for reducing pigment synthesis. This is in contrast to analogs like 1,3-diaryl thioureas, which reduce melanin via undefined, off-target pathways [1]. For in vivo work, its extreme toxicity (rat oral LD50 of 3 mg/kg [2]) necessitates careful dosing, but its high DMSO solubility (up to 30 mg/mL ) facilitates formulation for injection or immersion studies.

Genetic Teaching and Research on Taste Perception

Phenylthiourea is the quintessential tool for demonstrating Mendelian genetics and population variation in human sensory perception. The clear bimodal distribution of 'taster' and 'non-taster' phenotypes is a direct result of specific TAS2R38 gene polymorphisms [3]. This property is unique to PTC and its close analog PROP and is not found in other common laboratory compounds. This makes it an irreplaceable reagent for undergraduate genetics labs and research on the relationship between genotype, diet, and health [4].

Investigations into Dopamine-β-Hydroxylase (DBH) Activity and Catecholamine Regulation

Phenylthiourea is a recognized inhibitor of dopamine-β-hydroxylase (DBH), a copper-dependent enzyme [5]. It is used as a pharmacological tool to study the role of DBH in converting dopamine to norepinephrine, particularly in neurochemical and behavioral studies. Its dual activity as both a tyrosinase and DBH inhibitor makes it a unique, albeit non-selective, probe for pathways involving both enzymes. This application is not served by phenylurea analogs or other simpler tyrosinase inhibitors.

Synthetic Intermediate for Thiazole and Other Heterocyclic Compounds

Due to its reactive thiourea group and stable phenyl substituent, Phenylthiourea is a valuable building block in synthetic organic chemistry. It is used in solvent-free condensations with halo ketones to synthesize thiazole derivatives . Its well-defined reactivity and commercial availability make it a reliable starting material for creating compound libraries with potential antibacterial, antifungal, or other biological activities, differentiating it from less accessible or more expensive substituted thioureas.

Technical Documentation Hub

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